![molecular formula C17H15N5O3 B2784725 3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-phenylazetidine-1-carboxamide CAS No. 1396844-00-0](/img/structure/B2784725.png)
3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-phenylazetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-oxo-3-(2-oxo-1,2-dihydropyridin-3-yl)propanenitrile” has a molecular formula of C8H6N2O2 and a molecular weight of 162.14544 . Another related compound, “tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate”, has a molecular formula of C10H14N2O3 .
Molecular Structure Analysis
The molecular structure of “3-oxo-3-(2-oxo-1,2-dihydropyridin-3-yl)propanenitrile” is available . For “tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate”, you can find its structure on ChemSpider .Physical And Chemical Properties Analysis
The compound “3-oxo-3-(2-oxo-1,2-dihydropyridin-3-yl)propanenitrile” has a predicted boiling point of 489.6±45.0 °C, a predicted density of 1.300±0.06 g/cm3, and a predicted pKa of 4.36±0.20 .Scientific Research Applications
Antiviral Activity
The compound exhibits potential antiviral properties, making it a subject of interest in virology research. Researchers have investigated its effects against various viral strains, including influenza, herpes simplex, and human immunodeficiency virus (HIV). Further studies are needed to elucidate its mechanism of action and optimize its antiviral efficacy .
Anticancer Potential
Preclinical studies suggest that “AKOS024531240” may inhibit cancer cell growth. It has been evaluated against different cancer types, such as breast, lung, and colon cancers. Researchers are exploring its impact on cell cycle regulation, apoptosis, and tumor progression. Clinical trials are necessary to validate its effectiveness and safety in cancer patients .
Antibacterial Properties
The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. It could be a valuable addition to the arsenal of antibiotics, especially in the context of multidrug-resistant bacterial strains. Researchers are investigating its mode of action and potential synergy with existing antibiotics .
Antifungal Effects
Preliminary studies indicate that “AKOS024531240” exhibits antifungal properties. It has been tested against common fungal pathogens, including Candida species and Aspergillus. Further research is needed to optimize its formulation and assess its efficacy in clinical settings .
Anti-Inflammatory Activity
The compound shows promise as an anti-inflammatory agent. It may modulate inflammatory pathways and reduce cytokine production. Researchers are exploring its potential in chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease .
Calcium Channel Inhibition
“AKOS024531240” has been investigated for its ability to inhibit calcium channels. Calcium channels play crucial roles in cellular processes, and their dysregulation is associated with various diseases. Researchers are studying its impact on neuronal function, cardiovascular health, and smooth muscle contraction .
properties
IUPAC Name |
3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-phenylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-15-13(7-4-8-18-15)14-20-16(25-21-14)11-9-22(10-11)17(24)19-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPBBJCXPUPGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-phenylazetidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.